Ortho-Bromo Substitution: Lipophilicity Enhancement
The presence of the ortho-bromophenyl group significantly increases the compound's lipophilicity compared to its unsubstituted phenyl analog. The predicted LogP (XLogP3) for 4-(2-bromophenyl)-1,3-thiazol-2-amine is 3.74 , whereas the unsubstituted 4-phenylthiazol-2-amine has a lower predicted LogP of approximately 2.5 [1]. This increase in lipophilicity is a crucial parameter for optimizing membrane permeability and oral bioavailability in drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.74 |
| Comparator Or Baseline | 4-Phenylthiazol-2-amine, predicted LogP ≈ 2.5 |
| Quantified Difference | ~1.24 log units higher |
| Conditions | In silico prediction (XLogP3) for the target compound ; general literature value for the comparator [1]. |
Why This Matters
Higher lipophilicity can improve a compound's ability to cross biological membranes, a critical factor in the design of orally bioavailable drugs or agents targeting intracellular pathogens.
- [1] 4-Phenylthiazol-2-amine. PubChem Compound Summary. View Source
